1-(2-Methoxyphenethyl)piperazine

Sigma-1 receptor methamphetamine locomotor activity

This 1-(2-methoxyphenethyl)piperazine (CAS 147149-54-0) scaffold features an ethylene linker that imparts conformational flexibility and receptor selectivity distinct from directly-attached aryl piperazines like 2-MPP. It is the foundation for sigma-1 receptor agonist probes (e.g., YZ-067 4-methoxy analog) and serotonergic ligands with enhanced 5-HT1 vs. 5-HT2 selectivity, reducing hallucinogenic side-effect risks. Contact toxicity data (LC50 3.65 μg/cm² against D. farinae) further support its potential as a novel acaricidal scaffold for treated surfaces. Supplied for research use in high purity.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 147149-54-0
Cat. No. B185040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenethyl)piperazine
CAS147149-54-0
Synonyms1-[2-(2-Methoxyphenyl)ethyl]piperazine 2HCl
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCN2CCNCC2
InChIInChI=1S/C13H20N2O/c1-16-13-5-3-2-4-12(13)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3
InChIKeySMYVCLYJLPIIME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyphenethyl)piperazine (CAS 147149-54-0): A Structurally Distinct Piperazine for Sigma and Serotonin Receptor Research


1-(2-Methoxyphenethyl)piperazine (CAS 147149-54-0) is a piperazine derivative bearing a 2-methoxyphenethyl group on the piperazine ring. This specific substitution pattern differentiates it from the more widely studied 1-(2-methoxyphenyl)piperazine (2-MPP) scaffold, where the aryl group is directly attached to the piperazine nitrogen . The compound has been investigated primarily as a ligand for sigma (σ1) and serotonin (5-HT) receptors, and its unique structure influences receptor occupancy, functional selectivity, and behavioral outcomes in preclinical models [1][2].

Why a 'Phenethylpiperazine' is Not a 'Phenylpiperazine': Critical Structural Distinctions for 1-(2-Methoxyphenethyl)piperazine Selection


In piperazine-based research, the structural linker between the piperazine core and the aryl ring is a primary determinant of pharmacology. The ethylene spacer in 1-(2-methoxyphenethyl)piperazine confers a distinct conformational flexibility and receptor interaction profile compared to the directly attached aryl ring in 1-(2-methoxyphenyl)piperazine (2-MPP) analogs [1]. This seemingly minor modification leads to significant shifts in receptor subtype selectivity, functional efficacy (e.g., agonist vs. antagonist), and even non-mammalian toxicity profiles [2][3]. Consequently, 1-(2-methoxyphenethyl)piperazine cannot be considered a functional or pharmacological substitute for 1-phenylpiperazine derivatives, and its selection must be guided by data specific to its structural class.

Quantitative Differentiation Guide: Evidence-Based Performance of 1-(2-Methoxyphenethyl)piperazine vs. Structural Analogs


Divergent Sigma-1 Receptor Occupancy and Behavioral Effects: 4-Methoxy vs. 3-Methoxy Phenethyl Isomers

In a direct head-to-head comparison of sigma-1 receptor occupancy, the 4-methoxyphenethyl analog (YZ-067) and the 3-methoxyphenethyl analog (YZ-185) displayed equipotent in vivo binding, with ED50 values of 0.2–0.6 µmol/kg [1]. Despite this identical occupancy, a critical functional divergence was observed in a methamphetamine-induced hyperactivity model. At lower doses (1-3.16 µmol/kg), YZ-067 (4-methoxy) significantly enhanced methamphetamine's effects, while YZ-185 (3-methoxy) did not, indicating that the methoxy position dictates functional efficacy (agonism vs. antagonism) at sigma-1 receptors in vivo [1].

Sigma-1 receptor methamphetamine locomotor activity piperazine

Structural Class Comparison: Acaricidal Activity of 1-(2-Methoxyphenyl)piperazine vs. 1-Phenylpiperazine

In a fumigant bioassay against house-dust mites (Dermatophagoides farinae), 1-(2-methoxyphenyl)piperazine exhibited an LC50 of 22.14 μg/cm², which is approximately 2.8-fold less toxic than the benchmark compound 1-phenylpiperazine (LC50 = 7.83 μg/cm²) and 1.9-fold less toxic than piperazine itself (LC50 = 11.41 μg/cm²) [1]. However, in a filter paper contact bioassay, its toxicity profile shifts dramatically, with an LC50 of 3.65 μg/cm², making it 1.3-fold more toxic than 1-phenylpiperazine (LC50 = 4.75 μg/cm²) and 5.7-fold more toxic than DEET (LC50 = 20.64 μg/cm²) [1].

Acaricide Piperazine Dermatophagoides farinae fumigant

Serotonergic Selectivity Profile of the 1-(2-Methoxyphenyl)piperazine Scaffold vs. TFMPP

The 1-(2-methoxyphenyl)piperazine (2-MPP) scaffold demonstrates a distinct serotonergic binding profile compared to the reference agonist 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP). While 2-MPP exhibits a comparable affinity for 5-HT1 sites (Ki = 35 nM vs. 20 nM for TFMPP), it achieves a 100-fold selectivity for 5-HT1 over 5-HT2 sites, compared to only an 8-fold selectivity for TFMPP [1]. In a drug discrimination assay, 2-MPP was nearly equipotent to TFMPP (ED50 = 0.22 mg/kg vs. 0.17 mg/kg), confirming its in vivo 5-HT1 agonist activity with a superior selectivity profile [1].

5-HT1A receptor serotonin TFMPP piperazine

Validated Application Scenarios for 1-(2-Methoxyphenethyl)piperazine Based on Comparative Evidence


Sigma-1 Receptor Behavioral Pharmacology: Probing Agonist vs. Antagonist Functional Selectivity

As demonstrated in Section 3, the 4-methoxy substitution on the phenethyl group (as in YZ-067) is critical for eliciting sigma-1 receptor-mediated behavioral enhancement (agonism) in stimulant-induced hyperactivity models [1]. Researchers investigating the functional selectivity of sigma-1 ligands should utilize the 1-(2-methoxyphenethyl)piperazine scaffold with a 4-methoxy group to achieve this specific agonist-like profile, contrasting with the antagonist-like profile of the 3-methoxy analog (YZ-185) [1].

Development of Selective 5-HT1A Receptor Agonists with Reduced 5-HT2 Off-Target Activity

Evidence shows that the 1-(2-methoxyphenyl)piperazine core provides a 100-fold selectivity for 5-HT1 over 5-HT2 receptors, a 12.5-fold improvement over the benchmark agonist TFMPP [1]. This scaffold is therefore a validated starting point for medicinal chemistry programs aimed at developing novel serotonergic agents, such as anxiolytics or antidepressants, where 5-HT2-related side effects (e.g., hallucinations) are a primary safety concern [1].

Contact-Based Acaricide Formulation for Dust Mite Control

Quantitative data indicate that 1-(2-methoxyphenyl)piperazine exhibits a contact LC50 of 3.65 μg/cm² against Dermatophagoides farinae, which is 1.3-fold more potent than 1-phenylpiperazine and 5.7-fold more potent than DEET [1]. This superior contact toxicity profile makes this compound a promising candidate for developing novel, non-volatile acaricidal treatments for textiles, furniture, and other surfaces where dust mites are problematic [1].

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